molecular formula C9H8N2O B1464739 3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile CAS No. 566158-19-8

3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile

Cat. No.: B1464739
CAS No.: 566158-19-8
M. Wt: 160.17 g/mol
InChI Key: KUAQDDWUSDXYKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile is a chemical compound belonging to the class of benzoxazines Benzoxazines are heterocyclic compounds containing an oxygen and nitrogen atom in a six-membered ring

Scientific Research Applications

3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile has several scientific research applications:

Biochemical Analysis

Biochemical Properties

3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and biochemical processes.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins that are essential for cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit certain kinases, which are enzymes that play a critical role in signal transduction . This inhibition can result in altered cellular responses and changes in gene expression. Furthermore, the compound can induce conformational changes in proteins, affecting their function and stability.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact. Over time, the compound may undergo degradation, which can influence its efficacy and safety . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage threshold is essential for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s influence on metabolic pathways can provide insights into its potential therapeutic applications and its impact on overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications This localization can affect its activity and interactions with other biomolecules, ultimately influencing its biological effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile can be achieved through several methods. One common approach involves a one-pot three-component reaction using mechanochemistry. This method utilizes a multiposition jar milling system, allowing for the simultaneous processing of multiple samples. The reaction typically involves the use of aldehydes, amines, and nitriles as starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow chemistry techniques can enhance the efficiency and yield of the production process. These methods allow for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can produce a variety of substituted benzoxazines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile is unique due to its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAQDDWUSDXYKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695258
Record name 3,4-Dihydro-2H-1,4-benzoxazine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566158-19-8
Record name 3,4-Dihydro-2H-1,4-benzoxazine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile
Reactant of Route 2
Reactant of Route 2
3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile
Reactant of Route 3
Reactant of Route 3
3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile
Reactant of Route 4
Reactant of Route 4
3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile
Reactant of Route 5
Reactant of Route 5
3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile
Reactant of Route 6
Reactant of Route 6
3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.